molecular formula C13H8F2O2 B596909 4,4'-Difluoro-[1,1'-biphenyl]-3-carboxylic acid CAS No. 164164-26-5

4,4'-Difluoro-[1,1'-biphenyl]-3-carboxylic acid

Cat. No.: B596909
CAS No.: 164164-26-5
M. Wt: 234.202
InChI Key: QFOLNTPEYOGOJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,4’-Difluoro-[1,1’-biphenyl]-3-carboxylic acid is an organic compound with the molecular formula C13H8F2O2 It is a derivative of biphenyl, where two fluorine atoms are substituted at the 4 and 4’ positions of the biphenyl structure, and a carboxylic acid group is attached at the 3 position

Preparation Methods

The synthesis of 4,4’-Difluoro-[1,1’-biphenyl]-3-carboxylic acid typically involves several steps. One common method is the reaction of 4,4’-difluorobiphenyl with a suitable carboxylating agent under controlled conditions. The reaction conditions often include the use of catalysts and specific solvents to facilitate the reaction and achieve high yields. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and efficiency .

Chemical Reactions Analysis

4,4’-Difluoro-[1,1’-biphenyl]-3-carboxylic acid undergoes various chemical reactions, including:

Scientific Research Applications

4,4’-Difluoro-[1,1’-biphenyl]-3-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4,4’-Difluoro-[1,1’-biphenyl]-3-carboxylic acid involves its interaction with specific molecular targets. It has been found to inhibit cell death by blocking the voltage-dependent anion channel (VDAC), preventing the release of the caspase activator, CYC1, from the mitochondrial membrane. This regulation of cell death pathways makes it a compound of interest in the study of apoptosis and related processes .

Comparison with Similar Compounds

4,4’-Difluoro-[1,1’-biphenyl]-3-carboxylic acid can be compared with other biphenyl derivatives such as:

Properties

IUPAC Name

2-fluoro-5-(4-fluorophenyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8F2O2/c14-10-4-1-8(2-5-10)9-3-6-12(15)11(7-9)13(16)17/h1-7H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFOLNTPEYOGOJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=C(C=C2)F)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30673367
Record name 4,4'-Difluoro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30673367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

164164-26-5
Record name 4,4'-Difluoro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30673367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

5-Bromo-2-fluorobenzoic acid (250 mg, 1.14 mmol) was coupled to 4-fluoro-phenylboronic acid (192 mg, 1.37 mmol) using Method E to give the title compound. No chromatography was necessary.
Quantity
250 mg
Type
reactant
Reaction Step One
Quantity
192 mg
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.